molecular formula C29H29NNa2O6 B10788210 SK-216

SK-216

Cat. No.: B10788210
M. Wt: 533.5 g/mol
InChI Key: YYTGMMYYLGKWIK-UHFFFAOYSA-L
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Description

Structurally, it features a naphthalene core linked via an ether-oxygen to a pentyl chain terminating in a disodium propanedioate group.

Properties

IUPAC Name

disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTGMMYYLGKWIK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NNa2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula for disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate is C29H31N1O6C_{29}H_{31}N_{1}O_{6} with a molecular weight of 489.6 g/mol. The compound features a complex structure that includes a benzoxazole moiety, a naphthalene ring, and a malonic acid group. These structural components contribute to its unique biological activities.

PropertyValue
Molecular FormulaC29H31N1O6
Molecular Weight489.6 g/mol
IUPAC NameDisodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate
CAS Number654080-03-2

In Vitro Studies

In vitro studies have demonstrated that SK-216 effectively reduces VEGF-induced migration and tube formation in human umbilical vein endothelial cells (HUVECs). This suggests its potential utility in inhibiting angiogenesis in various tumor types. Furthermore, it has been shown to significantly decrease the extent of angiogenesis in tumor models.

In Vivo Studies

Research involving animal models has indicated that this compound can mitigate bleomycin-induced pulmonary fibrosis. This effect is attributed to its ability to modulate TGF-β signaling pathways, which are crucial in the fibrotic process.

Case Studies and Application

Case Study 1: Pulmonary Fibrosis
In a study involving mice treated with bleomycin to induce pulmonary fibrosis, administration of this compound resulted in a marked reduction in fibrosis markers compared to controls. Histological analysis showed less collagen deposition and improved lung architecture.

Case Study 2: Tumor Angiogenesis
Another study focused on the impact of this compound on tumor growth in xenograft models. The compound was administered alongside tumor cells, resulting in reduced tumor size and vascularization when compared to untreated groups.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

a. Benzoxazole vs. Thiazole Derivatives

  • SK-216 : Contains a benzoxazole ring (tert-butyl-substituted) fused to naphthalene. The oxazole’s oxygen and nitrogen atoms contribute to hydrogen-bonding interactions, critical for PAI-1 inhibition .
  • 1-[(5-Benzyl-1,3-thiazol-2-yl)diazenyl]naphthalen-2-ol (–5): Replaces benzoxazole with a thiazole ring and introduces an azo group (–N=N–). The thiazole’s sulfur atom increases polarizability, while the azo group confers chromophoric properties, making it suitable for analytical or dye applications. However, the diazonium precursor is unstable, requiring careful synthesis .

b. Benzoxazole vs. Oxadiazole Derivatives

  • 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate (): Features a 1,3,4-oxadiazole ring, which is more electron-deficient than benzoxazole. The oxadiazole’s rigidity and metabolic stability make it common in medicinal chemistry, but its synthesis (via thiol and acyl chloride coupling) may result in lower yields compared to this compound’s streamlined route .

c. Benzoxazole-Thiophene Hybrid

  • 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole (): A dimeric benzoxazole linked via thiophene. However, its hydrophobicity contrasts with this compound’s water-soluble propanedioate group .
Functional Group Variations

a. Propanedioate vs. Sulfonate

  • This compound : The disodium propanedioate group ensures solubility in aqueous media, critical for bioavailability.
  • Disodium 5-(benzoylamino)-3-((2-(2-cyclohexylphenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulfonate (): Uses sulfonate groups (–SO₃⁻) for solubility. Sulfonates are more acidic and polar than propanedioates, favoring applications in dye chemistry or metal chelation .

b. Azo vs. Ether Linkages

  • Azo-containing compounds (–5, 7) exhibit strong absorbance in visible light, ideal for sensors or dyes. In contrast, this compound’s ether linkage provides flexibility and metabolic stability, aligning with its biological targeting .

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